molecular formula C11H20N4 B7579173 N-[(1-cyclohexyltriazol-4-yl)methyl]ethanamine

N-[(1-cyclohexyltriazol-4-yl)methyl]ethanamine

Cat. No. B7579173
M. Wt: 208.30 g/mol
InChI Key: MSLMCJZUSHSYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-cyclohexyltriazol-4-yl)methyl]ethanamine, commonly known as CTME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTME is a triazole-based compound that is structurally similar to other triazole-based compounds, such as tamoxifen and anastrozole, which have been used in the treatment of breast cancer. However, CTME has a unique structure and mechanism of action that make it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of CTME involves its interaction with certain enzymes that are involved in cell division. Specifically, CTME binds to the active site of these enzymes and prevents them from functioning properly. This leads to the inhibition of cell division and ultimately the death of cancer cells.
Biochemical and Physiological Effects:
CTME has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, CTME has also been shown to have anti-inflammatory properties. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTME is its specificity for certain enzymes involved in cell division. This makes it a potentially safer alternative to other cancer therapies that target a broader range of enzymes. However, CTME also has some limitations in the laboratory. It can be difficult to obtain pure samples of CTME, and its stability can be affected by certain environmental factors.

Future Directions

There are several future directions for research on CTME. One area of interest is the development of new cancer therapies that incorporate CTME. Another area of interest is the investigation of CTME's potential applications in the treatment of other diseases, such as inflammatory diseases. Additionally, further research is needed to optimize the synthesis of CTME and improve its stability in the laboratory.
Conclusion:
In conclusion, N-[(1-cyclohexyltriazol-4-yl)methyl]ethanamine is a chemical compound that has the potential for significant applications in various fields. Its unique structure and mechanism of action make it an attractive candidate for further research, particularly in the field of cancer treatment. While there are some limitations to its use in the laboratory, there are also several promising future directions for research on CTME.

Synthesis Methods

The synthesis of CTME involves the reaction of cyclohexyl azide with propargylamine in the presence of a copper catalyst. This reaction leads to the formation of CTME, which can be purified using standard chromatographic techniques. The synthesis of CTME has been optimized to improve yield and purity, and it is now a well-established procedure in the laboratory.

Scientific Research Applications

CTME has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. CTME has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are involved in cell division. This makes it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[(1-cyclohexyltriazol-4-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-2-12-8-10-9-15(14-13-10)11-6-4-3-5-7-11/h9,11-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLMCJZUSHSYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN(N=N1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-cyclohexyltriazol-4-yl)methyl]ethanamine

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